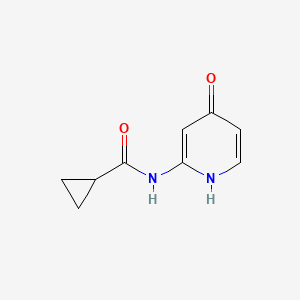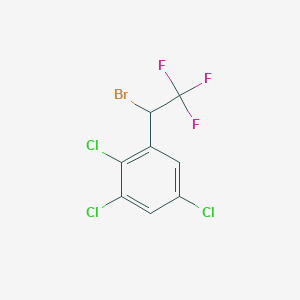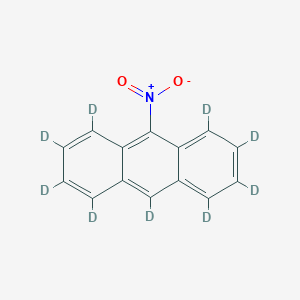
9-Nitroanthracene-D9
Overview
Description
9-Nitroanthracene-D9 is a non-standard isotope with a molecular formula of CDNO . It is the deuterium-labeled version of 9-Nitroanthracene .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an average mass of 232.282 Da and a monoisotopic mass of 232.119812 Da . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 402.9±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.9±3.0 kJ/mol .Scientific Research Applications
Voltammetric Analysis in Environmental Studies
9-Nitroanthracene has been utilized in environmental studies, particularly for its voltammetric behavior. Navrátil et al. (2016) explored this aspect using a mercury meniscus modified silver solid amalgam electrode for the determination of 9-nitroanthracene in water sources, highlighting its potential for environmental monitoring (Navrátil et al., 2016).
Metabolic Studies
9-Nitroanthracene's metabolism has been studied by Fu et al. (1985), who identified its metabolites and mutagenic activities in liver microsomes. This research contributes to understanding the metabolic pathways and potential health impacts of 9-nitroanthracene exposure (Fu, Von tungeln, & Chou, 1985).
Electrospray Ionization Studies
Charbonnier et al. (1999) studied the chemical reactivity of 9-nitroanthracene under electrospray mass spectrometry conditions. Their work provides insights into the behavior of 9-nitroanthracene in analytical chemistry applications (Charbonnier, Berthelot, & Rolando, 1999).
Electrochemical Behavior
Kitagawa and Ichimura (1973) examined the polarographic behavior of 9-nitroanthracene in dimethylformamide, contributing to the understanding of its electrochemical properties (Kitagawa & Ichimura, 1973).
Photophysical Studies
Testa (1989) researched the luminescence and photochemistry of 9-nitroanthracene at low temperatures, providing valuable data for photophysical studies (Testa, 1989).
Electroreduction Mechanisms
Gultyai et al. (1991) investigated the influence of water on the electroreduction mechanism of 9-nitroanthracene in DMF. This study aids in understanding the electrochemical behavior of 9-nitroanthracene in different solvents (Gultyai et al., 1991).
Fragmentation Reactions
Mendkovich et al. (1991) proposed a mechanism for the electroreduction of 9-nitroanthracene derivatives, contributing to the field of organic electrochemistry (Mendkovich, Mikhal’chenko, & Gul’tyai, 1991).
Safety and Hazards
9-Nitroanthracene-D9 is highly flammable and may be fatal if swallowed and enters airways. It causes skin and eye irritation and is harmful if inhaled. It may cause drowsiness or dizziness and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9-nonadeuterio-10-nitroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKFJXEYJIZNB-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9-Nitroanthracene-D9 a suitable internal standard for quantifying nitro-PAHs like 1-nitropyrene, 2-nitrofluorene, 6-nitrochrysene, and 9-nitroanthracene?
A1: this compound shares a similar structure and chemical properties with the target nitro-PAHs. This similarity leads to comparable ionization efficiencies during the MALDI-TOF MS analysis []. By introducing a known concentration of this compound to the samples, researchers can account for variations in ionization and improve the accuracy and reliability of the quantification of other nitro-PAHs present.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



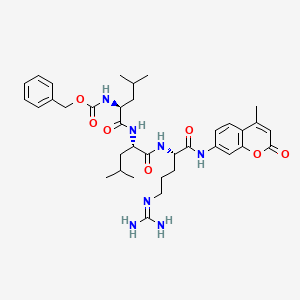
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B1472579.png)

![tert-Butyl 3-{2-[2-(4-aminobutoxy)ethoxy]ethoxy}propylcarbamate](/img/structure/B1472581.png)


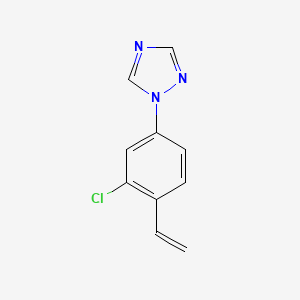

![1,2-difluoro-4-[(1R,2S)-2-nitrocyclopropyl]benzene](/img/structure/B1472592.png)

![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1472595.png)
